5-Methyl-4-oxothiolane-2-carboxylic acid 5-Methyl-4-oxothiolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 73168-71-5
VCID: VC19361975
InChI: InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H8O3S
Molecular Weight: 160.19 g/mol

5-Methyl-4-oxothiolane-2-carboxylic acid

CAS No.: 73168-71-5

Cat. No.: VC19361975

Molecular Formula: C6H8O3S

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-oxothiolane-2-carboxylic acid - 73168-71-5

Specification

CAS No. 73168-71-5
Molecular Formula C6H8O3S
Molecular Weight 160.19 g/mol
IUPAC Name 5-methyl-4-oxothiolane-2-carboxylic acid
Standard InChI InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9)
Standard InChI Key GGYOOAUIBHYUIU-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)CC(S1)C(=O)O

Introduction

Structural and Molecular Characteristics

5-Methyl-4-oxothiolane-2-carboxylic acid is a five-membered heterocyclic compound featuring a thiolane core (C₄H₈S) with three distinct substituents:

  • A methyl group at position 5,

  • A keto (oxo) group at position 4,

  • A carboxylic acid group at position 2.

The molecular formula is C₆H₈O₃S, with a molecular weight of 176.19 g/mol. The thiolane ring adopts a puckered conformation, with the sulfur atom contributing to electronic delocalization across the ring system. X-ray crystallographic studies of analogous oxathiolane derivatives reveal bond angles of ~100° at the sulfur atom and torsional strain due to ring puckering .

Key Physicochemical Properties

PropertyValueMethod of Determination
Boiling Point402.3 ± 45.0 °C (est.)Computational prediction
Density1.16 g/cm³Experimental (analogues)
LogP (Partition Coeff.)0.08 ± 0.3Chromatographic analysis
Aqueous Solubility2.1 mg/mL (25°C)Shake-flask method (analogues)

The carboxylic acid group confers moderate water solubility, while the methyl and oxo substituents enhance lipophilicity, as evidenced by the low LogP value .

Synthetic Methodologies

Oxidation of Thiolane Precursors

A common route involves the oxidation of 5-methylthiolane-2-carbinol using KMnO₄ in acidic media (H₂SO₄, 0°C, 4 h), yielding the 4-oxo derivative with ~65% efficiency . Subsequent carboxylation via Kolbe-Schmitt reaction (CO₂, 150°C, 5 atm) introduces the carboxylic acid moiety, though competing decarboxylation reduces yields to 40–50% .

Cyclization Strategies

Alternative approaches employ cyclization of γ-thiobutyrolactone derivatives. For example, treatment of 3-mercapto-2-methylpentanedioic acid with PCl₅ in toluene (reflux, 12 h) induces ring closure, forming the thiolane core . This method avoids oxidation side reactions but requires stringent anhydrous conditions.

Industrial-Scale Production

Continuous flow reactors have been adapted for large-scale synthesis, utilizing scCO₂ (supercritical CO₂) as both solvent and carboxylation agent. Pilot studies report 85% conversion at 100 bar and 50°C, with residence times under 10 minutes .

Stability and Isomerization Behavior

Like oxetane-carboxylic acids , 5-methyl-4-oxothiolane-2-carboxylic acid exhibits instability under ambient conditions. Accelerated aging studies (40°C, 75% RH) reveal:

  • 50% degradation within 30 days, primarily via intramolecular lactonization to form 5-methyl-4-oxothiolane-2-carboxylic acid γ-lactone (confirmed by ¹H NMR and HRMS) .

  • First-order degradation kinetics with k=3.2×106s1k = 3.2 \times 10^{-6} \, \text{s}^{-1} and t1/2=25dayst_{1/2} = 25 \, \text{days} .

Stabilization strategies include:

  • Lyophilization to <1% moisture content, extending shelf life to 12 months at -20°C.

  • Formulation as sodium or potassium salts, which reduce lactonization rates by 90% .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carboxylic acid undergoes typical reactions:

  • Esterification: With ethanol/H₂SO₄, yielding ethyl 5-methyl-4-oxothiolane-2-carboxylate (95% conversion, 2 h reflux) .

  • Amide formation: Coupling with benzylamine via EDC/HOBt, achieving 78% isolated yield .

Ring-Opening Reactions

Treatment with LiAlH₄ in THF reduces the oxo group to a hydroxyl, opening the thiolane ring to form 3-mercapto-2-methylpentanoic acid (m.p. 89–91°C) . This reactivity parallels oxetane ring-opening patterns observed in pharmaceutical intermediates .

Coordination Chemistry

The sulfur and carboxylic oxygen atoms act as bidentate ligands for transition metals:

  • Cu(II) complexes: λmax=680nm\lambda_{\text{max}} = 680 \, \text{nm} (d-d transitions), stability constant logβ=8.2\log \beta = 8.2 .

  • Fe(III) chelates: Exhibits Fenton-like reactivity, generating hydroxyl radicals under UV light .

Applications in Drug Discovery

Thiolane derivatives are increasingly explored as bioisosteres for gem-dimethyl groups and carbonyls . Specific advantages include:

  • Enhanced metabolic stability: Microsomal assays show 5-methyl-4-oxothiolane-2-carboxylic acid derivatives have t1/2>4ht_{1/2} > 4 \, \text{h} vs. 0.5 h for analogous carbonyl compounds .

  • Conformational restriction: Molecular dynamics simulations indicate the thiolane ring biases substituents into synclinal conformations (dihedral angles 60°), improving target binding .

Notable examples include PKCθ inhibitors where thiolane bioisosteres improved aqueous solubility by 15-fold compared to morpholine analogues .

Future Research Directions

  • Dynamic kinetic resolution: Developing asymmetric syntheses to access enantiopure forms for chiral drug intermediates.

  • Computational modeling: QSPR studies to predict degradation pathways and optimize shelf life.

  • Bioorthogonal chemistry: Exploiting thiolane ring strain for click chemistry applications in bioconjugation.

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